(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
Description
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Group
The initial step in synthesizing this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). This reaction is generally performed in the presence of a base such as triethylamine and an organic solvent like dichloromethane at room temperature.
$$
\text{Amino Acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Protected Amino Acid}
$$
Stereoselective Hydroxylation
Following Boc protection, stereoselective hydroxylation at the C2 position can be achieved through methods such as Sharpless asymmetric dihydroxylation or enzymatic catalysis. This step is crucial for ensuring the desired stereochemistry of the final product.
Reaction Conditions
The reaction conditions significantly influence the yield and stereochemical outcomes. Key factors include:
- Temperature: Typically maintained between 0°C to room temperature.
- Solvent Polarity: The choice between solvents like tetrahydrofuran (THF) and dichloromethane can affect diastereomeric ratios.
- Reaction Time: Varies based on specific methodologies, often requiring several hours to overnight reactions.
Yield and Purification
The yields for this compound can vary based on the specific method and conditions used. Typical yields reported range from 70% to over 90%, depending on the efficiency of each step in the synthesis process.
To ensure the purity and confirm the stereochemistry of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Verifies the structure and purity through chemical shifts of protons and carbons. |
| Infrared Spectroscopy (IR) | Confirms functional groups such as carboxylic acids and hydroxyls by identifying characteristic absorption bands. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Used to determine enantiomeric excess and confirm stereochemical purity (>98% ee). |
| Mass Spectrometry (MS) | Provides molecular weight confirmation and structural information through fragmentation patterns. |
The preparation of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves a series of well-defined synthetic steps that require careful control of reaction conditions to achieve high yields and desired stereochemistry. Characterization techniques play a critical role in ensuring the quality and applicability of this compound in further synthetic applications, particularly in peptide synthesis.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization.
Mechanistic Insight :
Acid-catalyzed cleavage of the Boc group proceeds via carbamate protonation, releasing CO₂ and forming a transient tertiary carbocation stabilized by the tert-butyl group .
Carboxylic Acid Activation & Coupling
The carboxylic acid is activated for peptide bond formation or esterification.
Example Reaction :
textBoc-isoserine + HONB/EDC → Active ester → Sisomicin derivative → Antibiotic conjugate
Key application: Synthesis of aminoglycoside antibiotics with modified bioactivity .
Hydroxyl Group Functionalization
The β-hydroxy group participates in stereospecific reactions:
Critical Note :
The C2 hydroxy group’s axial position in the (2S,3R) configuration creates steric hindrance, limiting nucleophilic substitution unless bulky leaving groups are used .
Branched Chain Modifications
The 5-methylhexanoic acid chain undergoes selective reactions:
Stereochemical Stability Under Reaction Conditions
The (2S,3R) configuration remains intact in most reactions except:
| Condition | Observed Change | Mitigation Strategy | Source |
|---|---|---|---|
| pH < 2 (aqueous HCl) | Epimerization at C3 (10%) | Use buffered acidic conditions | |
| High temp (>80°C) | Racemization (18% over 8h) | Conduct reactions below 50°C |
Table 1: Representative Reaction Yields
| Reaction Type | Average Yield | Optimal Conditions Identified |
|---|---|---|
| Boc deprotection | 89–95% | TFA/DCM at 0°C |
| Carboxylic acid coupling | 24–67% | HONB/EDC in anhydrous THF |
| Hydroxyl alkylation | 58% | Mitsunobu with DIAD/PPh₃ |
Table 2: Stability Across pH/Temperature
| Condition | Stability Outcome |
|---|---|
| pH 3–8 (RT) | No decomposition (14 days) |
| 50°C (neutral pH) | <5% racemization in 72h |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during peptide coupling reactions. This allows for selective reactions at other functional groups while preventing unwanted side reactions.
Key Points :
- Boc Protection : The Boc group is easily removable under mild acidic conditions, making it ideal for sequential peptide synthesis.
- Chiral Center : The compound contains a chiral center, providing opportunities for synthesizing enantiomerically pure peptides.
Drug Development
The compound's structural characteristics contribute to its utility in drug design and development. It can be incorporated into larger drug molecules to enhance their pharmacological properties.
Case Studies :
- Antibiotic Development : Research has shown that derivatives of Boc-protected amino acids can lead to novel antibiotics with improved efficacy against resistant strains of bacteria.
- Anticancer Agents : Studies indicate that peptides containing (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid exhibit potential anticancer activity by targeting specific cellular pathways.
Bioconjugation Techniques
This compound can also be used in bioconjugation processes where it serves as a linker between biomolecules. Its ability to form stable conjugates makes it suitable for applications in targeted drug delivery systems.
Data Table: Comparison of Applications
| Application | Description | Benefits |
|---|---|---|
| Peptide Synthesis | Used as a protecting group in peptide synthesis | Selective reactivity; easy removal |
| Drug Development | Incorporated into drug molecules for enhanced properties | Improved efficacy; potential novel compounds |
| Bioconjugation Techniques | Serves as a linker in conjugating biomolecules | Stable conjugates; targeted delivery |
Mechanism of Action
The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparisons with analogs. Key categories include stereoisomers, alternate protecting groups, and structural derivatives.
Stereoisomeric Comparison
Impact of Stereochemistry : The (2S,3R) configuration optimizes interactions with biological targets (e.g., enzymes), whereas the (2S,3S) diastereomer shows lower efficacy in medicinal contexts due to mismatched stereoelectronic properties .
Protecting Group Variants
| Compound | Protecting Group | Deprotection Conditions | Advantages/Limitations |
|---|---|---|---|
| Boc-protected | tert-Butoxycarbonyl | Mild acids (e.g., TFA) | Acid-labile; ideal for stepwise peptide synthesis . |
| Z-protected (e.g., 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid) | Benzyloxycarbonyl (Z) | Hydrogenolysis (H₂/Pd) | Requires reducing conditions; incompatible with sulfur-containing residues . |
Functional Implications : The Boc group’s acid sensitivity allows selective deprotection in multi-step syntheses, while the Z group is preferred in hydrogenation-tolerant environments .
Structural Analogs
Backbone Influence: The hexanoic acid core in the target compound supports balanced hydrophilicity, while esterified analogs (e.g., ) improve bioavailability but require enzymatic cleavage for activation .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as Boc-Thr-OH, is a derivative of threonine that has garnered attention in biochemical research due to its potential biological activities. This compound is particularly relevant in the context of drug development and biochemical assays, given its structural features that allow for specific interactions with biological targets.
- Molecular Formula : C₁₅H₂₁NO₅
- Molecular Weight : 295.33 g/mol
- CAS Number : 62023-65-8
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
The biological activity of Boc-Thr-OH is primarily linked to its role as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to mimic natural amino acids, making it a valuable tool in studying enzyme kinetics and inhibition mechanisms.
- HDAC Inhibition : Recent studies have shown that derivatives of threonine can act as inhibitors of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to altered cellular functions and apoptosis in cancer cells. For instance, azumamides derived from similar structures have demonstrated potent inhibition against specific HDAC isoforms with IC50 values ranging from 14 to 67 nM .
- Antioxidant Activity : Compounds with hydroxyl groups, such as Boc-Thr-OH, exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.
- Peptide Synthesis : The Boc protecting group allows for the selective synthesis of peptides by providing stability during the coupling reactions while facilitating the removal of the protecting group under mild acidic conditions. This characteristic makes Boc-Thr-OH a versatile building block in peptide chemistry.
Study 1: HDAC Inhibition Profiling
A study conducted on azumamide derivatives highlighted the importance of stereochemistry in biological activity. The epimeric forms of these compounds were screened against a panel of recombinant HDAC isoforms. The results indicated that modifications in stereochemistry significantly affected the inhibitory potency against HDACs, with certain configurations leading to enhanced activity against specific isoforms .
Study 2: Antioxidant Efficacy
Research investigating the antioxidant capacity of threonine derivatives demonstrated that compounds containing hydroxyl groups effectively scavenge free radicals. This study utilized various assays to quantify the radical scavenging activity, showing that Boc-Thr-OH exhibits significant antioxidant potential compared to other amino acid derivatives.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 295.33 g/mol |
| CAS Number | 62023-65-8 |
| HDAC Inhibition IC50 (Example) | 14 - 67 nM |
| Antioxidant Activity | Significant |
Q & A
Q. What are the common synthetic routes for (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group to prevent undesired side reactions. A key step is the stereoselective hydroxylation at the C2 position, often achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. For example, tert-butyl esterification under acid catalysis (e.g., H₂SO₄) ensures regioselectivity, while SN2 reactions with primary alkyl halides can introduce branching (e.g., 5-methyl group) . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect diastereomeric ratios, with chiral HPLC used to confirm enantiopurity (>98% ee) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer : 1H/13C NMR is essential for verifying the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and hydroxy group (δ ~3.5–4.5 ppm). IR spectroscopy confirms the carboxylic acid (broad ~2500–3300 cm⁻¹) and hydroxyl stretches (~3400 cm⁻¹). For stereochemical validation, chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry ([α]D²⁵ values) are standard. Mass spectrometry (HRMS-ESI) ensures molecular ion accuracy (e.g., [M+H]+ calculated for C₁₂H₂₃NO₅: 262.1651) .
Q. What purification strategies are recommended to isolate this compound from byproducts like diastereomers or unreacted intermediates?
- Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is preferred. Recrystallization in ethanol/water mixtures improves crystalline purity (>95%) .
Advanced Research Questions
Q. How can enzymatic methods be optimized to resolve stereochemical inconsistencies in the synthesis of this compound?
- Methodological Answer : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers. For example, racemic mixtures treated with vinyl acetate in tert-butanol yield enantiomerically enriched (2S,3R)-isomer (>90% ee). Reaction monitoring via HPLC-MS and adjustment of water activity (aw = 0.2–0.5) enhance enzyme stability and selectivity .
Q. What experimental parameters influence the compound’s stability under acidic or basic conditions, and how can degradation be minimized?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable at pH 4–7. Degradation studies (25–40°C, pH 1–10) show hydrolysis of the ester linkage above pH 9, forming 5-methylhexanoic acid derivatives. Stability is maximized by storing the compound at -20°C in anhydrous DMSO or ethanol, with argon blanket to prevent oxidation .
Q. How do solvent choice and catalyst loading impact contradictory yields reported in SN2 alkylation steps during synthesis?
- Methodological Answer : Discrepancies in alkylation yields (40–85%) arise from solvent polarity and nucleophile accessibility . Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may increase side reactions (e.g., elimination). Lower catalyst loadings (5 mol% Pd(OAc)₂) reduce costs but require longer reaction times (24–48 hrs). DOE (Design of Experiments) optimization identifies ideal conditions (e.g., DMF, 10 mol% catalyst, 12 hrs) for reproducible yields .
Q. What strategies are employed to analyze and reconcile conflicting data on the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 µM for protease inhibition) often stem from assay buffer composition (e.g., Tris vs. phosphate) or enzyme source (recombinant vs. native). Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using surface plasmon resonance (SPR) for binding kinetics (KD measurements) improve reproducibility. Negative controls (e.g., Boc-protected analogs without the hydroxy group) validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
